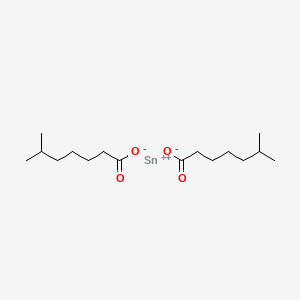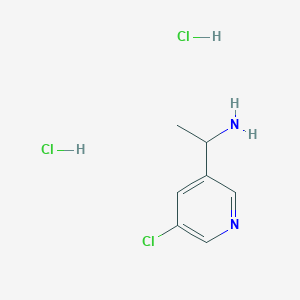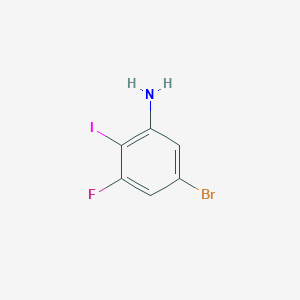
Tin(II) 6-methylheptanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tin(II) 6-methylheptanoate is an organotin compound that features a tin atom in the +2 oxidation state bonded to a 6-methylheptanoate ligand. This compound is part of a broader class of organotin compounds, which are known for their diverse applications in various fields, including catalysis, materials science, and pharmaceuticals.
準備方法
Synthetic Routes and Reaction Conditions
Tin(II) 6-methylheptanoate can be synthesized through the reaction of tin(II) chloride with 6-methylheptanoic acid. The reaction typically involves dissolving tin(II) chloride in an appropriate solvent, such as ethanol, and then adding 6-methylheptanoic acid. The mixture is stirred and heated under reflux conditions to facilitate the formation of the desired product. The reaction can be represented as follows:
SnCl2+2C8H16O2→Sn(C8H15O2)2+2HCl
Industrial Production Methods
In an industrial setting, the production of this compound may involve larger-scale reactions using similar reagents and conditions. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
化学反応の分析
Types of Reactions
Tin(II) 6-methylheptanoate can undergo various chemical reactions, including:
Oxidation: Tin(II) can be oxidized to tin(IV) under appropriate conditions.
Reduction: Tin(II) can act as a reducing agent in certain reactions.
Substitution: The carboxylate ligands can be substituted with other ligands under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and nitric acid.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Ligand exchange reactions can be facilitated by using other carboxylic acids or alcohols.
Major Products Formed
Oxidation: Tin(IV) compounds, such as tin(IV) oxide.
Reduction: Tin(0) or other reduced tin species.
Substitution: New organotin compounds with different ligands.
科学的研究の応用
Tin(II) 6-methylheptanoate has several applications in scientific research:
Chemistry: Used as a catalyst in various organic reactions, including polymerization and esterification.
Biology: Investigated for its potential antimicrobial properties.
Medicine: Explored for its potential use in drug delivery systems.
Industry: Utilized in the production of coatings, plastics, and other materials.
作用機序
The mechanism by which Tin(II) 6-methylheptanoate exerts its effects depends on the specific application. In catalysis, the tin center can coordinate with reactants, facilitating the formation or breaking of chemical bonds. In biological systems, the compound may interact with cellular components, disrupting microbial cell walls or interfering with metabolic processes.
類似化合物との比較
Similar Compounds
- Tin(II) acetate
- Tin(II) chloride
- Tin(II) sulfate
- Tin(II) 2-ethylhexanoate
Comparison
Tin(II) 6-methylheptanoate is unique due to its specific ligand, which imparts distinct solubility and reactivity properties compared to other tin(II) compounds. For example, Tin(II) 2-ethylhexanoate is commonly used in similar applications but may differ in terms of its catalytic efficiency and stability.
Conclusion
This compound is a versatile organotin compound with a wide range of applications in chemistry, biology, medicine, and industry. Its unique properties and reactivity make it a valuable compound for various scientific and industrial processes.
特性
分子式 |
C16H30O4Sn |
|---|---|
分子量 |
405.1 g/mol |
IUPAC名 |
6-methylheptanoate;tin(2+) |
InChI |
InChI=1S/2C8H16O2.Sn/c2*1-7(2)5-3-4-6-8(9)10;/h2*7H,3-6H2,1-2H3,(H,9,10);/q;;+2/p-2 |
InChIキー |
DEYASSJANAZZBX-UHFFFAOYSA-L |
正規SMILES |
CC(C)CCCCC(=O)[O-].CC(C)CCCCC(=O)[O-].[Sn+2] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-Oxo-4-[2-(4-sulfonaphthalen-1-yl)hydrazin-1-ylidene]naphthalene-2,7-disulfonic acid trisodium](/img/structure/B12505188.png)
![5-(3-fluorophenyl)-4-hydroxy-2-(4-methylpiperidin-1-yl)-5,8-dihydropyrido[2,3-d]pyrimidin-7(6H)-one](/img/structure/B12505194.png)
![N-{[3,5-bis(trifluoromethyl)phenyl][2-(dicyclohexylphosphanyl)phenyl]methyl}-N,2-dimethylpropane-2-sulfinamide](/img/structure/B12505201.png)




![3-(4-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}benzyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B12505224.png)
![2-(3,4-Dihydroxyphenyl)ethyl 6-deoxyhexopyranosyl-(1->3)-[hexopyranosyl-(1->6)]-4-O-[3-(3,4-dihydroxyphenyl)prop-2-enoyl]hexopyranoside](/img/structure/B12505228.png)

![Tert-butyl {1-[2-methyl-6-(pyridin-2-yl)pyrimidin-4-yl]piperidin-4-yl}carbamate](/img/structure/B12505241.png)
![sodium;6-(6-aminopurin-9-yl)-2-oxido-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-7-ol](/img/structure/B12505242.png)

![N-cyclopentyl-3-[3-(4-methoxyphenyl)prop-2-enamido]benzamide](/img/structure/B12505255.png)
